N-(3-Acetyl-5-cyanophenyl)acetamide
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Overview
Description
N-(3-Acetyl-5-cyanophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are widely used as precursors in the synthesis of various heterocyclic compounds. The presence of both acetyl and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-5-cyanophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often involves solvent-free reactions. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-5-cyanophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with different reagents.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, methyl cyanoacetate, and ethyl cyanoacetate . Reaction conditions vary depending on the desired product, but they often involve heating and stirring .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
N-(3-Acetyl-5-cyanophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetyl and cyano groups in the molecule enable it to undergo condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from these reactions.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(3-acetyl-5-cyanophenyl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)10-3-9(6-12)4-11(5-10)13-8(2)15/h3-5H,1-2H3,(H,13,15) |
InChI Key |
LIXUGNGSGCXXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)NC(=O)C |
Origin of Product |
United States |
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